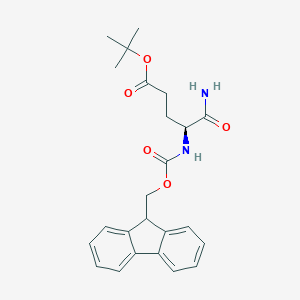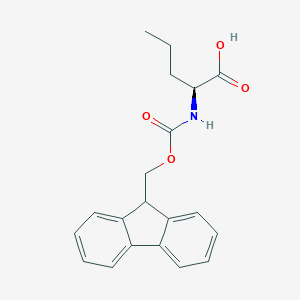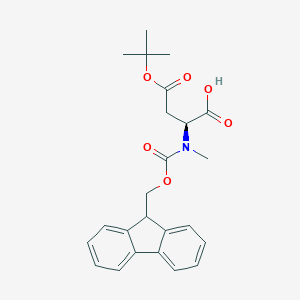
Fmoc-L-Glu(tBu)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Glu(tBu)-NH2, also known as N-alpha-Fmoc-L-glutamic acid alpha-t-butyl ester, is a selectively protected amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a tert-butyl (tBu) ester protecting the carboxyl side chain. This dual protection allows for selective deprotection and subsequent functionalization, making it a valuable building block in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Glu(tBu)-NH2 typically involves the protection of L-glutamic acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting L-glutamic acid with Fmoc-chloride in the presence of a base such as sodium carbonate. The carboxyl side chain is then protected by esterification with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Glu(tBu)-NH2 undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tBu ester can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: 20% piperidine in dimethylformamide (DMF) for Fmoc removal; 50% TFA in dichloromethane (DCM) for tBu ester cleavage.
Coupling: DIC and HOBt in DMF or N-methyl-2-pyrrolidone (NMP).
Major Products Formed
Deprotection: L-glutamic acid derivatives with free amino and carboxyl groups.
Coupling: Peptides and proteins with extended amino acid sequences.
Scientific Research Applications
Chemistry
Fmoc-L-Glu(tBu)-NH2 is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide chains through SPPS techniques.
Biology
In biological research, the compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides and proteins.
Medicine
The compound is utilized in the development of peptide-based therapeutics, including drugs for metabolic disorders, cancer, and infectious diseases.
Industry
In the pharmaceutical industry, this compound is employed in the large-scale synthesis of peptide drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of Fmoc-L-Glu(tBu)-NH2 is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The tBu ester protects the carboxyl side chain, allowing for selective deprotection and functionalization at specific stages of synthesis. The compound does not have a direct biological target or pathway but facilitates the synthesis of biologically active peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a tert-butoxycarbonyl (Boc) group protecting the side chain amino group.
Fmoc-Gln(Trt)-OH: Fmoc-protected glutamine with a trityl (Trt) group protecting the side chain amide group.
Fmoc-Tyr(tBu)-OH: Fmoc-protected tyrosine with a tBu group protecting the phenolic hydroxyl group.
Uniqueness
Fmoc-L-Glu(tBu)-NH2 is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it particularly valuable in the synthesis of branched peptides, cyclic peptides, and other complex peptide structures.
Properties
IUPAC Name |
tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOBISMBRGYPCV-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451961 |
Source


|
| Record name | Fmoc-L-Glu(tBu)-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104090-92-8 |
Source


|
| Record name | Fmoc-L-Glu(tBu)-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)
